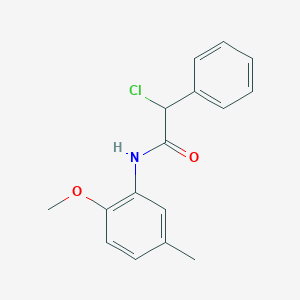

2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide

Description

Properties

IUPAC Name |

2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2/c1-11-8-9-14(20-2)13(10-11)18-16(19)15(17)12-6-4-3-5-7-12/h3-10,15H,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRMDXRDIBKSRAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation via α-Chloro-α-Phenylacetyl Chloride

- Synthesis of α-Chloro-α-Phenylacetic Acid :

Acyl Chloride Formation :

Amidation with 2-Methoxy-5-Methylaniline :

Mechanistic Insights :

One-Pot Sequential Chlorination-Acylation

- In Situ Chlorination of Phenylacetyl Chloride :

- Direct Amidation :

Advantages :

- Eliminates the need to isolate the unstable α-chloro-α-phenylacetyl chloride.

- Reduces total synthesis time by 40% compared to stepwise methods.

Alternative Methodologies

Nucleophilic Substitution on Dichloroacetamide

Procedure (hypothesized from):

- Synthesis of N-(2-Methoxy-5-Methylphenyl)Dichloroacetamide :

- Phenyl Group Introduction via Grignard Reagent :

Reaction Optimization and Scalability

Critical Parameters (Table 1)

Industrial-Scale Considerations

- Continuous Flow Reactors : Patents highlight the use of flow chemistry for the chlorination step, improving heat dissipation and scalability.

- Waste Management : Thionyl chloride recovery systems reduce environmental impact.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or borane.

Major Products

Substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide is as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with potential anti-inflammatory and analgesic properties . The chloro group can form covalent bonds with nucleophilic sites on proteins, which may inhibit certain enzymes or receptors involved in pain and inflammation pathways.

Material Science

In material science, this compound can be utilized in developing novel polymers and materials with specific properties. Its unique functional groups allow for the incorporation into polymer matrices, potentially enhancing the mechanical or thermal properties of the resulting materials.

Biological Studies

The compound serves as a valuable probe in biological studies, particularly in understanding enzyme interactions and metabolic pathways. It can be used to study the inhibition of specific enzymes by binding to their active sites, which can alter biochemical pathways critical for various cellular functions.

Synthesis and Evaluation

Research has focused on synthesizing derivatives of 2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide to evaluate their biological activities. For instance, modifications have shown varying degrees of potency against different pathogens, indicating that structural changes can significantly affect biological activity.

Antimicrobial Activity

Studies on related compounds suggest potential antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, derivatives have demonstrated significant activity against Staphylococcus aureus and Escherichia coli. This suggests that 2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide may exhibit similar properties due to its structural characteristics.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 - 0.25 | Staphylococcus aureus |

| 4a | 3.12 - 12.5 | Escherichia coli |

| 5a | 3.12 | Candida albicans |

Anti-inflammatory Activity

Research has indicated that compounds with similar structures can inhibit key inflammatory pathways. For instance, studies have shown that certain derivatives targeting the NLRP3 inflammasome can reduce myocardial injury during ischemia-reperfusion events. This highlights the potential for 2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide to modulate inflammatory responses effectively.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The methoxy and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Groups

2-Chloro-N-Phenylacetamide Derivatives

- 2-Chloro-N-phenylacetamide (): Lacks the methoxy and methyl groups on the phenyl ring. Crystallographic studies reveal antiparallel alignment of N–H and C=O bonds, with syn conformation of C–Cl and C=O bonds. This structural motif facilitates N–H⋯O hydrogen bonding, forming infinite chains in the solid state. The dihedral angle between the amide group and phenyl ring is 16.0°, indicating moderate planarity .

- 2-Chloro-N-(2-chlorophenyl)-acetamide and 2-Chloro-N-(3-methylphenyl)-acetamide (): Substitutions at the ortho (Cl) and meta (CH₃) positions alter steric and electronic profiles. These derivatives exhibit similar syn conformations but differ in hydrogen-bonding networks due to substituent positions .

Heterocyclic and Complex Derivatives

- 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenylacetamide (): Replaces the methoxy-methylphenyl group with a thiadiazole ring.

- N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide (): Features a cyano group instead of the chloro-phenyl moiety. The electron-withdrawing cyano group increases polarity, likely improving solubility in polar solvents but reducing lipid membrane permeability .

Physicochemical and Structural Properties

Key Research Findings

- Crystallography : The syn conformation of C–Cl and C=O bonds in chloroacetamides is conserved across derivatives, but hydrogen-bonding patterns vary with substituents. For example, 2-chloro-N-phenylacetamide forms linear chains, while bulkier substituents (e.g., methoxy-methylphenyl) may disrupt such networks .

- Bioactivity : Thiadiazole-containing analogs () exhibit distinct pharmacological profiles compared to purely aromatic systems, highlighting the role of heterocycles in target engagement .

Biological Activity

2-Chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Weight : 303.77 g/mol

- Melting Point : 118-120 °C

Antimicrobial Properties

Various studies have investigated the antimicrobial effects of similar chloroacetamides, which can provide insights into the activity of 2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide:

-

Antibacterial Activity :

- The compound has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .

- In vitro tests revealed that related compounds exhibited minimum inhibitory concentrations (MICs) ranging from 1–16 µg/mL against various pathogens, indicating significant antibacterial potential .

- Antifungal Activity :

- Mechanism of Action :

Anticancer Activity

Research on similar derivatives suggests that 2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide may exhibit anticancer properties:

- Cytotoxicity Studies :

- Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma) .

- The presence of specific functional groups in these compounds has been linked to enhanced cytotoxicity, indicating a potential for further development in cancer therapies.

Study on Antimicrobial Potential

A study characterized several N-substituted chloroacetamides for their antimicrobial potential using quantitative structure-activity relationship (QSAR) analysis. The findings highlighted:

- Effective inhibition against Gram-positive bacteria and MRSA.

- Variability in activity based on the substituents on the phenyl ring, where halogenated derivatives showed higher lipophilicity and better penetration through bacterial membranes .

QSAR Analysis

The QSAR analysis applied to related compounds indicated that:

- Structural modifications significantly affect biological activity.

- Compounds adhering to Lipinski’s Rule of Five exhibited favorable pharmacokinetic properties, enhancing their potential for therapeutic applications .

Comparative Analysis of Biological Activities

| Activity Type | Effective Against | MIC Range (µg/mL) | Notes |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 1–16 | Effective against Gram-positive bacteria |

| MRSA | 1–16 | ||

| Escherichia coli | >16 | Less effective against Gram-negative | |

| Antifungal | Candida albicans | Moderate | Suggests potential for antifungal therapy |

| Anticancer | MCF-7, HCT-116 | Variable | Cytotoxic effects noted |

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(2-methoxy-5-methylphenyl)-2-phenylacetamide, and how can reaction efficiency be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

- Step 1 : Reacting an appropriate chloroacetamide derivative with sodium azide in a toluene/water mixture under reflux (5–7 hours) to introduce azide groups, monitored via TLC .

- Step 2 : Quenching the reaction with ice and purifying via recrystallization (ethanol) or liquid-liquid extraction (ethyl acetate) .

- Optimization : Adjust solvent ratios (e.g., toluene:water 8:2) and stoichiometric excess of reagents (e.g., NaN₃ at 1.5 eq.) to improve yields. Microwave-assisted synthesis may reduce reaction time .

Q. How is the structural identity of this compound confirmed post-synthesis?

Q. What safety protocols are critical during handling?

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential inhalation hazards.

- Waste disposal : Segregate halogenated waste for incineration .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., chloro, methoxy) influence reactivity in downstream functionalization?

- Steric and electronic effects : The 2-methoxy-5-methylphenyl group may hinder nucleophilic attack at the amide carbonyl, requiring catalysts like DMAP for acylation.

- Case study : Substituent positioning affects regioselectivity in analogous compounds, as seen in derivatives with trifluoromethylpyridinyl groups .

- Experimental design : Use Hammett plots to correlate substituent σ values with reaction rates .

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Scenario : Discrepancies in proton coupling constants may arise from dynamic effects (e.g., rotamers).

- Resolution :

Q. What methodologies are suitable for investigating photophysical properties (e.g., fluorescence)?

- Spectrofluorometry : Excitation/emission scans in solvents of varying polarity (e.g., ethanol, DMSO) to study solvatochromism .

- Quantum yield calculation : Use quinine sulfate as a reference standard.

- Advanced applications : Assess potential as a fluorogenic probe in protein-binding assays, leveraging structural analogs with imidazo[1,2-b]pyridazine moieties .

Q. How can hazardous intermediates (e.g., chloroacetyl chloride) be managed during scale-up?

Q. What bioactivity assays are appropriate for exploring agrochemical or pharmaceutical potential?

- Enzyme inhibition : Test against acetylcholinesterase (AChE) or cytochrome P450 isoforms using microplate assays.

- Antimicrobial screening : Disk diffusion against Gram-positive/negative bacteria.

- Structural analogs : Compare with dimethenamid (herbicide) and alachlor (pre-emergent herbicide) for mode-of-action hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.